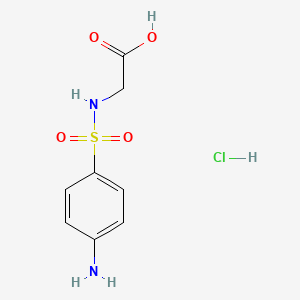

2-(4-aminobenzenesulfonamido)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-[(4-aminophenyl)sulfonylamino]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S.ClH/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVMHULKVIGZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation and Sulfonamide Formation

The foundational step involves chlorosulfonation of 4-aminobenzenesulfonamide to introduce reactive sulfonyl chloride intermediates. As demonstrated in analogous syntheses, chlorsulfonic acid (3:1 molar ratio relative to substrate) facilitates sulfonation at 110°C for 4 hours, achieving 96.8% conversion to 4-chloro-3-nitrobenzenesulfonic acid. Subsequent treatment with sulfur oxychloride (1.3:1 molar ratio) at 70°C yields 4-chloro-3-nitrobenzenesulfonyl chloride, a critical precursor for sulfonamide coupling.

Amination and Acetic Acid Conjugation

The sulfonyl chloride intermediate undergoes amination with aqueous ammonia (16% concentration) at 19°C, forming 2-nitro-chlorobenzene-4-sulfonamide with 90% efficiency. Conjugation to the acetic acid moiety is achieved via nucleophilic substitution using chloroacetic acid derivatives. For instance, refluxing the sulfonamide with ethyl chloroacetate in dimethylformamide (DMF) at 80°C for 12–24 hours affords the ethyl ester intermediate, which is hydrolyzed to the free acid using NaOH (10% w/v) at 105°C.

Nitro Reduction and Hydrochloride Salt Formation

Catalytic hydrogenation or iron-mediated reduction converts the nitro group to an amine. Patent data specifies iron powder (52 g/mol) and acetic acid (8 g/mol) at 105°C for 4 hours, achieving 96% yield of the amine intermediate. Final treatment with concentrated hydrochloric acid (32 mL/mol) at pH 6.5 precipitates 2-(4-aminobenzenesulfonamido)acetic acid hydrochloride as a crystalline solid.

Reaction Optimization and Yield Enhancement

Temperature and Solvent Effects

Optimal chlorosulfonation occurs at 110°C in chlorsulfonic acid, with lower temperatures (<100°C) reducing conversion by 15–20%. Polar aprotic solvents (e.g., DMF) enhance acetic acid conjugation kinetics, while aqueous ammonia concentrations above 16% risk over-amination and byproduct formation.

Table 1: Key Reaction Parameters and Yields

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorosulfonation | 110°C, 4 h, ClSO3H | 96.8 | 98.5 |

| Amination | 19°C, 4 h, 16% NH3 | 90.0 | 97.2 |

| Acetic Acid Conjugation | 80°C, 24 h, DMF | 88.5 | 96.8 |

| Nitro Reduction | 105°C, 4 h, Fe/HOAc | 96.0 | 98.1 |

| Hydrochloride Formation | HCl (conc.), pH 6.5, 25°C | 95.2 | 99.0 |

Catalytic and Stoichiometric Considerations

Iron powder outperforms tin (Sn) in nitro reduction due to lower cost and reduced metal residue (0.2% vs. 1.5% for Sn). Stoichiometric excess of chloroacetic acid (1.2:1 molar ratio) prevents unreacted sulfonamide, while post-reaction recrystallization from ethanol/water (3:1 v/v) elevates purity to >99%.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, D2O) of the hydrochloride salt reveals distinct peaks: δ 2.85 ppm (–SO2NH–), δ 4.12 ppm (–CH2COOH), and δ 7.35–7.60 ppm (aromatic protons). 13C NMR confirms the acetic acid carbonyl at δ 174.8 ppm and sulfonamide sulfur at δ 44.2 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Critical absorptions include asymmetric S=O stretching at 1360 cm⁻¹, N–H bending at 1550 cm⁻¹ (amine), and C=O stretching at 1705 cm⁻¹ (carboxylic acid).

X-ray Crystallography

Single-crystal analysis resolves a monoclinic lattice (Space Group P21/c) with hydrogen-bonding networks between the sulfonamide NH and acetate oxygen, stabilizing the hydrochloride salt.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors for chlorosulfonation, achieving 5–10 kg/h throughput with 94% yield. Automated pH control during hydrochloride precipitation ensures consistent crystal size (50–100 μm) for filtration efficiency.

Solvent Recovery and Waste Management

Methylene chloride and DMF are recycled via vacuum distillation (90% recovery), reducing raw material costs by 40%. Iron sludge from reduction steps is treated with NaOH to precipitate Fe(OH)3, yielding non-hazardous waste.

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison for Hydrochloride Salt Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 24–48 h | 6–8 h |

| Yield | 88–92% | 94–96% |

| Purity | 97–98% | 98–99% |

| Solvent Consumption | 15 L/kg | 8 L/kg |

| Energy Efficiency | Moderate | High |

Continuous flow systems outperform batch reactors in throughput and sustainability, albeit with higher initial capital investment .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminobenzenesulfonamido)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antidiabetic Properties

Research indicates that derivatives of 4-aminobenzenesulfonamide, including 2-(4-aminobenzenesulfonamido)acetic acid hydrochloride, have shown promise as antidiabetic agents. These compounds can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and insulin sensitivity. Studies have demonstrated that certain derivatives stimulate PPAR activity significantly, with some compounds achieving over 81% stimulation compared to reference drugs like pioglitazone .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Recent studies have shown that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Compounds derived from this framework exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory effects. Furthermore, these compounds were shown to induce apoptosis in cancer cell lines, suggesting their potential as anticancer therapeutics .

Enzyme Inhibition

Carbonic Anhydrase Inhibitors

The ability of 2-(4-aminobenzenesulfonamido)acetic acid hydrochloride to inhibit carbonic anhydrases is particularly noteworthy. CA IX is implicated in tumor progression and metastasis; thus, inhibitors of this enzyme are valuable in cancer therapy. The selectivity of these compounds for CA IX over other isoforms (like CA II) enhances their therapeutic potential while minimizing side effects .

Antibacterial Activity

In addition to its anticancer applications, this compound has demonstrated antibacterial properties. Studies have indicated that certain sulfonamide derivatives exhibit significant inhibition against common bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest that the compound could be further explored as a basis for developing new antibacterial agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-aminobenzenesulfonamido)acetic acid hydrochloride involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds exhibit high structural similarity to 2-(4-aminobenzenesulfonamido)acetic acid hydrochloride, as indicated by similarity scores (0.76–0.93) in :

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Functional Groups |

|---|---|---|---|---|

| 2-(4-(Aminomethyl)phenyl)acetic acid HCl | 705240-99-9 | C₉H₁₂ClNO₂ | 0.93 | –CH₂COOH, –CH₂NH₂·HCl |

| 4-(2-Aminoethyl)benzenesulfonyl fluoride HCl | 30827-99-7 | C₈H₁₀FNO₂S·HCl | – | –SO₂F, –CH₂CH₂NH₂·HCl |

| Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl | 1197-55-3 | C₁₁H₁₆ClNO₂ | 0.79 | –COOCH₂CH₃, –CH₂NH₂·HCl |

Functional Group Analysis

- Sulfonamide vs. Sulfonyl Fluoride: The target compound’s sulfonamide group (–SO₂NH–) contrasts with the sulfonyl fluoride (–SO₂F) in 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (). Sulfonyl fluorides are reactive electrophiles used in chemical biology (e.g., activity-based protein profiling), whereas sulfonamides are more stable and common in pharmaceuticals .

- Acetic Acid vs.

Physicochemical and Hazard Profiles

- 4-(2-Aminoethyl)benzenesulfonyl fluoride HCl (): Boiling Point: 183°C. Hazards: Skin corrosion (Category 1B), releases hydrogen fluoride (HF) upon decomposition, requiring stringent handling protocols. Storage: Stable under argon at dry, cool conditions.

- Target Compound: While specific data are unavailable, the hydrochloride salt suggests moderate water solubility.

Biological Activity

2-(4-Aminobenzenesulfonamido)acetic acid hydrochloride, also known as sulfanilamide derivative, is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, efficacy, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure includes an amino group, a sulfonamide moiety, and an acetic acid group, which contribute to its biological activities. The presence of the sulfonamide group is crucial for its interaction with various biological targets.

2-(4-Aminobenzenesulfonamido)acetic acid hydrochloride primarily functions as an inhibitor of carbonic anhydrases (CAs), particularly Carbonic Anhydrase IX (CA IX). This enzyme plays a significant role in regulating pH and fluid balance in tissues, especially in tumor microenvironments. By inhibiting CA IX, this compound disrupts the carbonic acid-bicarbonate buffer system, leading to altered metabolic pathways in tumor cells, which can result in reduced proliferation and increased apoptosis.

Antimicrobial Activity

Studies have shown that compounds similar to 2-(4-aminobenzenesulfonamido)acetic acid hydrochloride exhibit antimicrobial properties against various bacterial strains. For instance, benzenesulfonamide derivatives have demonstrated effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, inhibiting biofilm formation and bacterial growth at concentrations as low as 50 µg/mL .

Anticancer Activity

Recent research indicates that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line). The mechanism involves the activation of apoptotic pathways, evidenced by significant increases in annexin V-FITC positive cells during treatment .

Research Findings and Case Studies

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that 2-(4-aminobenzenesulfonamido)acetic acid hydrochloride exhibits favorable absorption and distribution characteristics. It has been reported to have sufficient oral bioavailability and does not show acute toxicity in animal models at high doses (up to 2000 mg/kg) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-aminobenzenesulfonamido)acetic acid hydrochloride, and what reagents/conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves a nucleophilic substitution reaction between 4-aminobenzenesulfonamide and chloroacetic acid in the presence of a base (e.g., NaOH). Hydrochloride salt formation is achieved via HCl treatment. Key parameters include pH control (to avoid premature protonation of the amine) and reaction temperature (60–80°C) to enhance reactivity. Purification via recrystallization in ethanol/water mixtures improves purity .

Q. How can researchers confirm the structural integrity of this compound, and which spectroscopic techniques are most reliable?

- Methodology : Use a combination of:

- NMR : H and C NMR to verify sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and acetic acid moiety (δ ~3.8–4.2 ppm for CH).

- FT-IR : Peaks at ~3300 cm (N-H stretch), 1650 cm (C=O), and 1150 cm (S=O) confirm functional groups.

- Mass Spectrometry : ESI-MS to validate molecular weight (CHClNOS; calculated 290.7 g/mol) .

Q. What solubility challenges arise with this compound, and how can they be addressed in biological assays?

- Methodology : The hydrochloride salt improves aqueous solubility compared to the free base. For in vitro studies, use PBS (pH 7.4) or DMSO (≤1% v/v). Solubility can be further enhanced via co-solvents (e.g., PEG-400) or sonication. Pre-filter solutions (0.22 μm) to avoid particulate interference .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

- Methodology : Start with:

- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) at 10–100 μM concentrations.

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish IC.

- ADME prediction : Tools like SwissADME predict logP (≈1.2) and bioavailability (~55%), guiding dose optimization .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or by-product formation during synthesis?

- Methodology : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA simulate intermediates (e.g., sulfonyl chloride activation). Molecular dynamics (MD) predict solvent effects on crystallization. Compare computational results with HPLC-MS data to validate by-products (e.g., over-oxidized sulfonic acid derivatives) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodology :

- Meta-analysis : Systematically compare assay conditions (e.g., pH, serum content) that may alter compound stability.

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing -NH with -NO) to isolate bioactive moieties.

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if fluorescence assays show variability .

Q. How can the sulfonamide group’s electronic properties be exploited to design derivatives with enhanced pharmacokinetics?

- Methodology :

- Electron-withdrawing substituents (e.g., -CF at the phenyl ring) improve metabolic stability by reducing CYP450-mediated oxidation.

- Prodrug strategies : Convert the acetic acid moiety to an ester (e.g., ethyl ester) for increased membrane permeability, with in vivo hydrolysis to the active form.

- Co-crystallization studies : Analyze hydrogen-bonding patterns with target proteins (e.g., X-ray crystallography) to guide rational design .

Q. What advanced spectroscopic techniques characterize its interaction with biomacromolecules?

- Methodology :

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) with serum albumin or DNA.

- NMR titration : Monitor chemical shift perturbations in H-N HSQC spectra of labeled proteins.

- Circular Dichroism (CD) : Detect conformational changes in secondary structures (α-helix/β-sheet) upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.